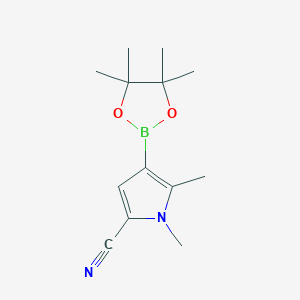
2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic methods exist for the preparation of this compound. One approach involves the condensation of 2-amino-5-chlorobenzophenone with o-phenylenediamine under appropriate conditions. The reaction proceeds through cyclization to form the benzodiazole ring, followed by chlorination to introduce the second chlorine atom. Detailed synthetic routes and optimization parameters can be found in relevant literature .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- The synthesis of formazans from a Mannich base related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for antimicrobial properties. These compounds showed moderate activity against pathogenic bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Sah et al., 2014).
Chemical Synthesis and Characterization
- Research on the synthesis of 1,3,4-thiadiazole derivatives and their structural characterization through IR, and NMR has been reported. Such studies contribute to the development of novel compounds with potential applications in medicinal chemistry and materials science (Ling, 2007).
Corrosion Inhibition
- Studies on thiazole and thiadiazole derivatives have investigated their performance as corrosion inhibitors for iron, using density functional theory (DFT) calculations and molecular dynamics simulations. This research indicates the relevance of such compounds in materials science, particularly for protecting metals against corrosion (Kaya et al., 2016).
Novel Synthetic Routes
- The development of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation showcases advanced synthetic methodologies for creating complex molecules with potential biological or material applications (Yu et al., 2014).
Antimicrobial and Antifungal Evaluation
- The exploration of novel compounds for antimicrobial and antifungal activities continues to be a significant area of research. Studies on condensed new triazolopyrimidines and their evaluation against various microbial strains highlight the ongoing search for more effective antimicrobial agents (Vora & Vyas, 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-3H-benzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3.2ClH/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAQTPWBKVLKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)


